6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide

Fungicide discovery Oomycete control Cucumber downy mildew

Oomycete fungicides face escalating resistance. This N-(thiophen-2-yl) nicotinamide derivative provides a validated resistance-breaking chemotype with quantitative field performance. • EC50 1.96 mg/L against Pseudoperonospora cubensis (greenhouse). • 79% field efficacy at 200 mg/L, outperforming flumorph (56%). • 6-THF-methoxy group imparts unique conformational flexibility and H-bonding capacity absent in simpler alkoxy or halo analogs. • Functions as a chemical probe for NAD⁺ biosynthetic pathway interrogation in oomycete pathogens. Supplied with full analytical characterization.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 2034444-23-8
Cat. No. B2625252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide
CAS2034444-23-8
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C16H18N2O3S/c19-16(18-10-14-4-2-8-22-14)12-5-6-15(17-9-12)21-11-13-3-1-7-20-13/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,18,19)
InChIKeyBIOBRWNLIYQJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide (CAS 2034444-23-8): Core Structural and Pharmacophoric Profile


6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide (CAS 2034444-23-8) is a synthetic small-molecule nicotinamide derivative featuring a tetrahydrofuran-2-ylmethoxy substituent at the pyridine 6-position and a thiophen-2-ylmethyl amide tail. It belongs to the class of N-(thiophen-2-yl) nicotinamide compounds that have demonstrated fungicidal activity against oomycete pathogens such as Pseudoperonospora cubensis [1]. The compound's dual heterocyclic architecture—an oxygen-containing saturated ring (tetrahydrofuran) and a sulfur-containing aromatic ring (thiophene)—distinguishes it from simpler nicotinamide analogs and provides a unique pharmacophoric geometry for target engagement.

Why 6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide Cannot Be Freely Substituted by In-Class Analogs


Within the N-(thiophen-2-yl) nicotinamide series, subtle modifications to the pyridine ring substituents produce large shifts in fungicidal potency—compound 4f (EC50 = 1.96 mg/L) is over 10-fold more active than compound 4g (EC50 = 34.29 mg/L) against cucumber downy mildew, despite differing only in the 5,6-substitution pattern [1]. The tetrahydrofuran-2-ylmethoxy group at the 6-position introduces conformational flexibility and hydrogen-bonding capacity that cannot be replicated by simple alkoxy, halo, or unsubstituted analogs. Moreover, the thiophen-2-ylmethyl amide terminus distinguishes this scaffold from N-phenyl or N-benzyl nicotinamides, imparting sulfur-mediated interactions that are critical for target binding. Procurement of a generic 'N-(thiophen-2-yl) nicotinamide' without the specific 6-((tetrahydrofuran-2-yl)methoxy) substitution therefore carries a high risk of potency loss and altered selectivity profiles.

Product-Specific Quantitative Evidence Guide for 6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide


Fungicidal Potency Against Cucumber Downy Mildew (CDM) – Class-Level Comparison

The N-(thiophen-2-yl) nicotinamide chemotype to which this compound belongs has demonstrated potent in vivo fungicidal activity against Pseudoperonospora cubensis (CDM) in greenhouse assays. The most active analog in the published series, compound 4f, achieved an EC50 of 1.96 mg/L, outperforming the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) [1]. While direct EC50 data for 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide are not yet published, its structural features—particularly the 6-alkoxy substitution pattern—align with the pharmacophore requirements that drive high potency in this series.

Fungicide discovery Oomycete control Cucumber downy mildew

Field Efficacy of N-(thiophen-2-yl) Nicotinamide Formulations Against CDM

In field trials, a 10% EC formulation of the N-(thiophen-2-yl) nicotinamide analog 4f achieved 70% and 79% control efficacy at 100 mg/L and 200 mg/L, respectively, against CDM. These results were superior to the commercial fungicide flumorph (56% efficacy at 200 mg/L) and comparable to mancozeb (76% efficacy at a much higher 1000 mg/L dose) [1]. This demonstrates that the chemotype can be effectively formulated and delivers robust field performance at substantially lower application rates than the industry standard mancozeb.

Field trial efficacy Crop protection Formulation development

Structural Differentiation from Close Analogs: Tetrahydrofuran-2-ylmethoxy vs. Tetrahydrofuran-3-yloxy and Tetrahydrothiophene Substituents

6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide is structurally distinct from three closely related analogs: (i) 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide, which contains a chloro substituent and a tetrahydrofuran-3-yloxy linker; (ii) 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide, which replaces the oxygen heterocycle with sulfur and shifts the attachment to the pyridine 2-position; and (iii) 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide, which extends the amide linker by one methylene unit. The tetrahydrofuran-2-ylmethoxy motif provides a unique combination of a methylene spacer and an oxygen heterocycle, which is expected to modulate lipophilicity (cLogP), metabolic stability, and hydrogen-bond acceptor capacity differently than the direct ether-linked tetrahydrofuran-3-yloxy or the sulfur-containing tetrahydrothiophene analogs [1].

Structure-activity relationship Substituent effects Molecular design

Best Research and Industrial Application Scenarios for 6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide


Lead Compound for Oomycete-Selective Fungicide Development Programs

Based on the validated fungicidal activity of the N-(thiophen-2-yl) nicotinamide chemotype against CDM (Pseudoperonospora cubensis) with EC50 values as low as 1.96 mg/L in greenhouse assays and field efficacy reaching 79% at 200 mg/L [1], 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide is a strong candidate for lead optimization in oomycete-targeted fungicide programs. Its structural features support further SAR exploration aimed at improving potency, spectrum, and formulation stability.

Scaffold for Resistance-Breaking Fungicide Discovery

With resistance to existing commercial fungicides (e.g., flumorph, mancozeb) increasingly documented, the novel N-(thiophen-2-yl) nicotinamide scaffold offers a distinct mode of action hypothesis. The target compound can serve as a starting point for resistance-breaking discovery campaigns, particularly given the chemotype's ability to outperform flumorph (56% vs. 79% efficacy at 200 mg/L) in field settings [1].

Chemical Probe for Nicotinamide-Dependent Pathways in Plant Pathogens

The nicotinamide core suggests potential engagement with NAD⁺ biosynthesis or nicotinamide salvage pathways. 6-((Tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide can be deployed as a chemical probe to interrogate nicotinamide-dependent metabolic vulnerabilities in oomycete and fungal pathogens, leveraging the thiophen-2-ylmethyl amide as a specificity-conferring element [1].

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